5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
特性
IUPAC Name |
5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-20-18-17(16-9-5-2-6-10-16)11-13-22-19(18)24(21(26)23-20)14-12-15-7-3-1-4-8-15/h1-11,13H,12,14H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQFWVTSYPOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach involves heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of pyrido[2,3-d]pyrimidin-5-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles like benzylamine (BnNH2).
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.
Nucleophiles: Benzylamine for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Compounds with benzylamine substituents.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential therapeutic agent for treating cancer, infections, and inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:
類似化合物との比較
Structural Analogues and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized below:
Key Observations:
- Position 5 Substitution : Aromatic groups (e.g., phenyl, chlorophenyl) enhance binding to hydrophobic enzyme pockets, while polar substituents (e.g., ethoxy) improve solubility .
- Position 1 Substitution: Bulky groups (e.g., 2-phenylethyl, pyridinyl) influence steric interactions and target selectivity. Alkylation at position 1 in thieno-pyrimidines reduces antimicrobial activity compared to unsubstituted analogs .
生物活性
5-Phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 343.4 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core with phenyl and phenylethyl substituents that contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C21H17N3O2 |
| Molecular Weight | 343.4 g/mol |
| Structural Features | Pyrido[2,3-d]pyrimidine core |
Synthesis Methods
The synthesis of 5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available pyrimidine derivatives. Common methods include:
- Electrophilic Substitution : Utilizing various electrophiles to introduce the phenyl and phenylethyl groups onto the pyrido[2,3-d]pyrimidine scaffold.
- One-Pot Multicomponent Reactions : These have been reported to yield high efficiency in synthesizing similar compounds using catalysts like graphene oxide .
Antitumor Activity
5-Phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has demonstrated significant antitumor activity against various cancer cell lines:
- K562 Cells : This human chronic myeloid leukemia cell line shows sensitivity to the compound.
- Jurkat Cells : Human T lymphocyte carcinoma cells also exhibit inhibited growth when treated with this compound.
Studies suggest that the compound may act as a protoporphyrinogen oxidase inhibitor, which is crucial for certain cancer therapies .
The mechanism by which this compound exerts its antitumor effects may involve:
- Inhibition of eukaryotic elongation factor 2 kinase (eEF-2K), which plays a role in protein synthesis regulation in cancer cells .
The IC50 values for related compounds have been reported as follows:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 6 | 420 | MDA-MB-231 (Breast Cancer) |
| Compound 9 | 930 | MDA-MB-231 (Breast Cancer) |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives in treating cancer. For instance:
- Study on eEF-2K Inhibition : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit eEF-2K activity in vitro. Compounds showed varying degrees of inhibition with promising results for further development .
- Anticancer Screening : The compound's efficacy was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects that warrant further investigation into its clinical applications .
Q & A
Q. Advanced
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td). Pyrido[2,3-d]pyrimidines typically exhibit Td >250°C, indicating suitability for high-temperature formulations .
- Differential Scanning Calorimetry (DSC) : Identifies melting points (Tm) and glass transitions. A sharp endothermic peak at ~180–200°C corresponds to crystalline melting .
- Hot-Stage Microscopy : Visualizes recrystallization behavior during heating/cooling cycles .
How are enzymatic interaction studies conducted for this compound?
Q. Advanced
- Enzyme inhibition assays : Incubate with purified enzymes (e.g., thymidylate synthase) and measure activity via UV-Vis (e.g., NADPH oxidation at 340 nm) .
- Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., ATP-binding pockets of kinases) .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., dihydrofolate reductase) to resolve binding modes at 1.5–2.0 Å resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
